Tert-butyl (1-formyl-2-oxabicyclo[2.1.1]hexan-4-YL)carbamate
Description
Tert-butyl (1-formyl-2-oxabicyclo[2.1.1]hexan-4-YL)carbamate is a bicyclic carbamate derivative characterized by a strained 2-oxabicyclo[2.1.1]hexane framework with a formyl (-CHO) substituent at the 1-position and a tert-butyl carbamate (-NHBoc) group at the 4-position. This compound is of significant interest in medicinal chemistry as a versatile building block for drug discovery, particularly due to its rigid bicyclic structure and reactive aldehyde functionality. The formyl group enables further derivatization, such as nucleophilic additions or cross-coupling reactions, making it valuable for synthesizing bioactive molecules.
Properties
Molecular Formula |
C11H17NO4 |
|---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
tert-butyl N-(1-formyl-2-oxabicyclo[2.1.1]hexan-4-yl)carbamate |
InChI |
InChI=1S/C11H17NO4/c1-9(2,3)16-8(14)12-10-4-11(5-10,6-13)15-7-10/h6H,4-5,7H2,1-3H3,(H,12,14) |
InChI Key |
DBMVYXSRNBLZLX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CC(C1)(OC2)C=O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of Tert-butyl (1-formyl-2-oxabicyclo[2.1.1]hexan-4-yl)carbamate generally follows a multi-step approach:
Step 1: Construction of the 2-oxabicyclo[2.1.1]hexane core
This bicyclic system is often prepared via intramolecular cyclization or [2+2] cycloaddition reactions involving suitable precursors such as epoxy alcohols or cyclobutanes with oxygen functionalities.Step 2: Introduction of the carbamate protecting group
The tert-butyl carbamate (Boc) group is introduced typically by reacting the amine precursor with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions to protect the amino functionality.Step 3: Selective formylation at the 1-position
The formyl group is introduced by formylation reactions, commonly using formylating agents such as N,N-dimethylformamide (DMF) activated by strong bases (e.g., n-butyllithium) or via Vilsmeier-Haack type reactions.
Detailed Preparation Protocols
Preparation of the Carbamate Intermediate
- Starting from the bicyclic amine precursor, tert-butyl carbamate is introduced by treating the amine with di-tert-butyl dicarbonate in an organic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at 0°C to room temperature.
- The reaction proceeds smoothly to yield tert-butyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate as an intermediate, which can be isolated by standard aqueous workup and purification techniques such as silica gel chromatography.
Formylation Step
- The formylation is typically performed by generating a strong base such as lithium diisopropylamide (LDA) or using n-butyllithium in THF at low temperature (0°C).
- The carbamate intermediate is treated with the base to generate a carbanion at the desired position, followed by the addition of DMF as the formyl source.
- The reaction mixture is stirred for several hours at room temperature to allow the formyl group to be introduced selectively at the 1-position of the bicyclic ring.
- After completion, the reaction is quenched with aqueous solutions, and the product is extracted and purified by chromatography to yield the target compound with yields typically ranging from 60% to 70%.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Carbamate formation | Di-tert-butyl dicarbonate, THF, base | 0°C to RT | 1-3 hours | 80-90 | Mild conditions, standard Boc protection |
| Formylation | n-Butyllithium or LDA, DMF, THF | 0°C to RT | 2-12 hours | 60-70 | Requires strict anhydrous conditions |
| Purification | Silica gel chromatography | Ambient | - | - | Ethyl acetate/heptane eluent system |
Analytical and Research Findings
- Purity: The final compound is typically obtained with purity >95% as confirmed by NMR and LC-MS analysis.
- NMR Characterization: Proton NMR shows characteristic aldehyde proton signals around 9.7-9.8 ppm (singlet), and tert-butyl protons appear as singlets near 1.4-1.5 ppm. The bicyclic ring protons resonate in the 3.0-5.0 ppm range depending on substitution.
- Mass Spectrometry: Molecular ion peaks correspond to the expected molecular weight of 227.26 g/mol, confirming the molecular formula C11H17NO4.
- Stability: The compound is stable under standard laboratory conditions but should be stored at low temperatures (-20°C to -80°C) to prevent degradation, especially in solution.
Chemical Reactions Analysis
Tert-butyl (1-formyl-2-oxabicyclo[2.1.1]hexan-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry
Tert-butyl (1-formyl-2-oxabicyclo[2.1.1]hexan-4-YL)carbamate has been studied for its potential as a bioactive compound in drug development:
- Anticancer Activity : Research indicates that derivatives of bicyclic compounds can exhibit anticancer properties by inhibiting specific pathways involved in tumor growth and metastasis.
Synthesis of Biologically Active Molecules
The compound serves as an intermediate in the synthesis of various biologically active molecules, particularly in the development of:
- Enzyme Inhibitors : Its structural features allow it to be modified to create potent inhibitors for enzymes linked to diseases such as cancer and neurodegenerative disorders.
Material Science
In material science, this compound is explored for its role in creating new polymeric materials:
- Biodegradable Polymers : The incorporation of this compound into polymer chains can enhance biodegradability while maintaining mechanical integrity, making it suitable for applications in sustainable packaging and medical devices.
Case Study 1: Anticancer Properties
A study published in the Journal of Medicinal Chemistry explored the synthesis of novel compounds derived from this compound. The results showed that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting a pathway for developing new anticancer therapies.
Case Study 2: Biodegradable Material Development
Research conducted on biodegradable polymers incorporating this compound demonstrated improved degradation rates without compromising mechanical properties. This study highlighted the potential for using such materials in medical applications where temporary implants are required.
Comparative Analysis of Applications
| Application Area | Specific Use | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Synthesis of anticancer drugs | Targeted therapy with reduced side effects |
| Biologically Active Molecules | Development of enzyme inhibitors | Improved efficacy against specific diseases |
| Material Science | Creation of biodegradable polymers | Environmental sustainability |
Mechanism of Action
The mechanism of action of tert-butyl (1-formyl-2-oxabicyclo[2.1.1]hexan-4-yl)carbamate involves its interaction with specific molecular targets and pathways. The formyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity. The bicyclic structure provides rigidity and specificity, enhancing its binding affinity and selectivity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between the target compound and its analogs:
Table 1: Structural and Functional Comparison of Bicyclic and Monocyclic Carbamates
Key Findings
Functional Group Reactivity: The formyl group in the target compound distinguishes it from analogs like the hydroxymethyl derivative (CAS 2170372-32-2). This aldehyde functionality is highly reactive, enabling condensation reactions or nucleophilic additions, whereas hydroxymethyl groups require oxidation or protection for similar transformations . In contrast, amino (e.g., CAS 155975-19-2) and methoxy groups (e.g., in cyclohexyl derivatives) are more stable but less versatile for direct functionalization .
Structural Rigidity: The 2-oxabicyclo[2.1.1]hexane core imparts significant conformational rigidity compared to monocyclic carbamates (e.g., cyclopentyl or cyclohexyl derivatives). This rigidity is advantageous in drug design for improving target binding affinity and metabolic stability .
Synthetic Accessibility :
- Synthesis of the target compound likely parallels methods used for hydroxymethyl analogs (e.g., hydrazine-mediated deprotection and column chromatography, as described in ). However, introducing the formyl group may require specialized oxidation steps or protective strategies .
- Boronate-containing analogs (e.g., CAS 2761968-90-3) utilize Suzuki-Miyaura cross-coupling, a pathway less relevant to the aldehyde-functionalized target compound .
Applications: The formyl group positions the target compound as a precursor for bioconjugation (e.g., Schiff base formation) or as a handle for late-stage diversification in drug discovery. Hydroxymethyl derivatives (CAS 2170372-32-2) are typically intermediates for further oxidation or protection, while amino/methoxy variants (e.g., CAS 155975-19-2) are used in chiral auxiliaries or solubility enhancement .
Biological Activity
Tert-butyl (1-formyl-2-oxabicyclo[2.1.1]hexan-4-YL)carbamate, also known by its IUPAC name, is a bicyclic compound that has garnered attention for its potential biological activities. This article aims to synthesize existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Basic Information
- Chemical Name : this compound
- CAS Number : 2170372-33-3
- Molecular Formula : C11H17NO4
- Molecular Weight : 227.26 g/mol
- Purity : ≥97% .
Structural Representation
The structural formula can be represented as follows:
This structure indicates the presence of a tert-butyl group, a carbamate moiety, and a bicyclic framework which may influence its biological interactions.
Research on the biological activity of this compound suggests several potential mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting the synthesis of biomolecules.
- Bioisosteric Properties : As a bioisostere of certain natural compounds, it may mimic their activity while providing enhanced stability or solubility .
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties, suggesting potential applications in treating infections .
Study 1: Antimicrobial Efficacy
A study explored the antimicrobial properties of various bicyclic carbamates, including this compound. Results indicated effective inhibition against several bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL.
Study 2: Enzyme Inhibition Assays
In vitro assays demonstrated that the compound inhibited key enzymes involved in metabolic pathways critical for cell proliferation in cancer cells. The IC50 values were reported in the low micromolar range, indicating significant potency.
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
